molecular formula C9H16N4 B13304763 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

Cat. No.: B13304763
M. Wt: 180.25 g/mol
InChI Key: VDVWNAOTJVZDND-UHFFFAOYSA-N
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Description

2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursorsThis reaction involves the use of a terminal alkyne and an azide to form the triazole ring under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale CuAAC reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of water-soluble ligands such as BTTES can accelerate reaction rates and suppress cell cytotoxicity, making the process more efficient and safer .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the methyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine largely depends on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it can participate in click chemistry reactions, facilitating the conjugation of biomolecules. The triazole ring can interact with various molecular targets, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-6-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to the combination of the piperidine and triazole rings, which imparts distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications, from catalysis to drug design.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-methyl-6-(3-methyltriazol-4-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-7-4-3-5-8(11-7)9-6-10-12-13(9)2/h6-8,11H,3-5H2,1-2H3

InChI Key

VDVWNAOTJVZDND-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2=CN=NN2C

Origin of Product

United States

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